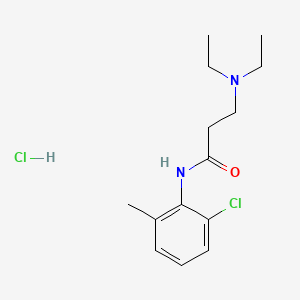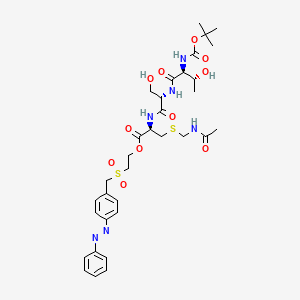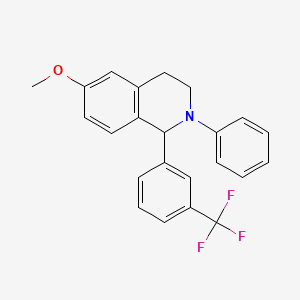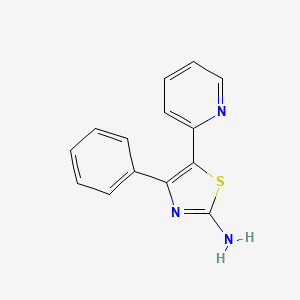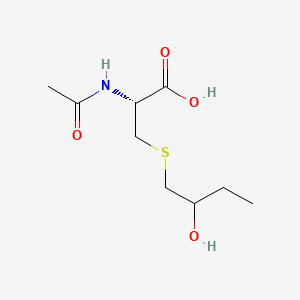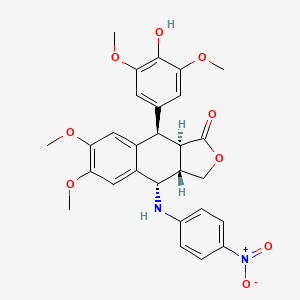
(3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one” is a complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Common synthetic routes may include:
Formation of the naphtho[2,3-c]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using reagents like dimethyl sulfate or methyl iodide.
Amino group introduction: Amination reactions using aniline derivatives.
Hydroxy group introduction: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, such compounds are studied for their unique structural features and reactivity. They can serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. They can be used as lead compounds in drug discovery.
Medicine
In medicine, derivatives of such compounds may be developed into therapeutic agents for treating various diseases.
Industry
In industry, these compounds can be used in the development of new materials, dyes, and other chemical products.
Mecanismo De Acción
The mechanism of action of such compounds typically involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example:
Enzyme inhibition: Binding to the active site of an enzyme, preventing its activity.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxyphenyl)-6,7-dimethoxy-4-((4-nitrophenyl)amino)naphtho(2,3-c)furan-1(3H)-one
- (3aS-(3aalpha,4beta,9alpha,9abeta))-3a,4,9,9a-Tetrahydro-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-((4-aminophenyl)amino)naphtho(2,3-c)furan-1(3H)-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
138355-94-9 |
|---|---|
Fórmula molecular |
C28H28N2O9 |
Peso molecular |
536.5 g/mol |
Nombre IUPAC |
(3aS,4S,9R,9aR)-9-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4-(4-nitroanilino)-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C28H28N2O9/c1-35-20-11-17-18(12-21(20)36-2)26(29-15-5-7-16(8-6-15)30(33)34)19-13-39-28(32)25(19)24(17)14-9-22(37-3)27(31)23(10-14)38-4/h5-12,19,24-26,29,31H,13H2,1-4H3/t19-,24+,25-,26+/m0/s1 |
Clave InChI |
ADFKUAKREZUYMC-QNMIOERPSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







